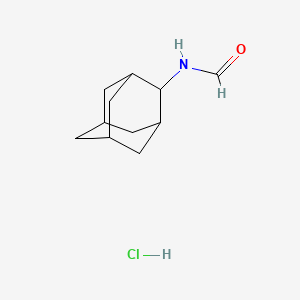
Formamide, N-(2-adamantyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(2-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-adamantyl moiety, and the hydrochloride salt form enhances its solubility in water. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of 2-adamantylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate N-(2-adamantyl)formamide, which is then hydrolyzed to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form adamantane-based carboxylic acids.
Reduction: Reduction reactions can yield adamantane-based amines.
Substitution: Substitution reactions can lead to the formation of various adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Formamide, N-(2-adamantyl)-, hydrochloride is used as a building block for synthesizing more complex adamantane derivatives. These derivatives have applications in materials science and pharmaceuticals.
Biology: The compound is used in biological studies to investigate the interaction of adamantane derivatives with biological macromolecules, such as enzymes and receptors.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Formamide, N-(2-adamantyl)-, hydrochloride exerts its effects depends on its specific application. For example, in antiviral applications, the adamantane moiety may interact with viral proteins, inhibiting their function. The molecular targets and pathways involved can vary, but often include interactions with viral replication enzymes or host cell receptors.
Comparación Con Compuestos Similares
Amantadine Hydrochloride: A well-known antiviral and anti-Parkinson drug.
Adamantane Derivatives: Various other adamantane-based compounds used in pharmaceuticals and materials science.
Uniqueness: Formamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in scientific research.
Propiedades
Número CAS |
74525-97-6 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
N-(2-adamantyl)formamide;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7;/h6-11H,1-5H2,(H,12,13);1H |
Clave InChI |
LUWYTUBMYHNJIH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















